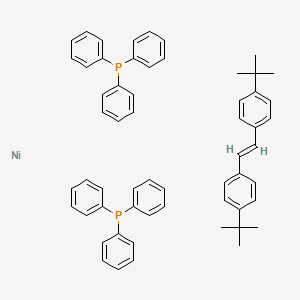
Ni(PPh3)2(4-tBustb)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ni(PPh3)2(4-tBustb) bis(triphenylphosphine)nickel(II) bromide , is a nickel-based complex that has gained significant attention in the field of catalysis. This compound is characterized by its stability and versatility, making it a valuable catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ni(PPh3)2(4-tBustb) typically involves the reaction of nickel(II) bromide with triphenylphosphine and 4-tert-butylstilbene. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature .
Industrial Production Methods
Industrial production of Ni(PPh3)2(4-tBustb) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Ni(PPh3)2(4-tBustb) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving Ni(PPh3)2(4-tBustb) include halides, amines, and other nucleophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used .
Major Products
The major products formed from reactions involving Ni(PPh3)2(4-tBustb) depend on the type of reaction and the reagents used. For example, in substitution reactions, the product will be a new nickel complex with the substituted ligand .
Aplicaciones Científicas De Investigación
Ni(PPh3)2(4-tBustb) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which Ni(PPh3)2(4-tBustb) exerts its effects involves the coordination of the nickel center with various ligands. This coordination facilitates the activation of substrates and promotes the desired chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the nickel center and its ability to undergo redox changes and ligand exchange .
Comparación Con Compuestos Similares
Similar Compounds
Bis(triphenylphosphine)nickel(II) bromide: (NiBr2(PPh3)2)
Bis(triphenylphosphine)nickel(II) chloride: (NiCl2(PPh3)2)
Bis(triphenylphosphine)nickel(II) iodide: (NiI2(PPh3)2)
Uniqueness
Ni(PPh3)2(4-tBustb) is unique due to the presence of the 4-tert-butylstilbene ligand, which imparts additional stability and reactivity to the complex. This makes it a more versatile catalyst compared to other similar nickel complexes .
Propiedades
Fórmula molecular |
C58H58NiP2 |
|---|---|
Peso molecular |
875.7 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[(E)-2-(4-tert-butylphenyl)ethenyl]benzene;nickel;triphenylphosphane |
InChI |
InChI=1S/C22H28.2C18H15P.Ni/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6;2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h7-16H,1-6H3;2*1-15H;/b8-7+;;; |
Clave InChI |
UHNQCUZJPUEUIV-SYVONOGFSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
![6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B12940464.png)
![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)

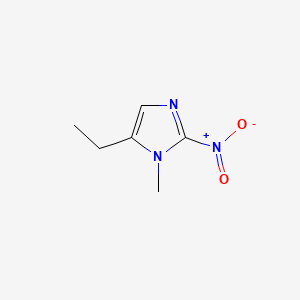

![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12940489.png)
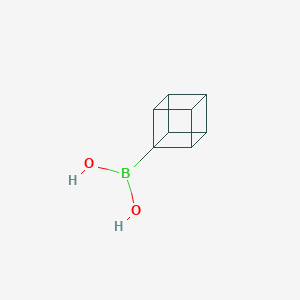
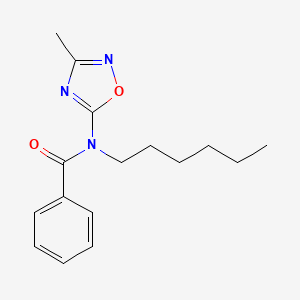
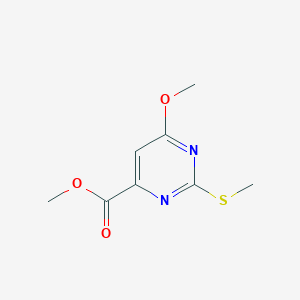
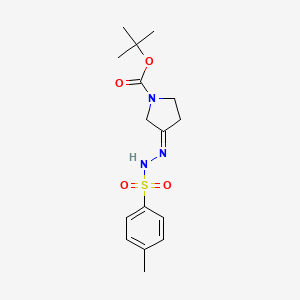
![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)


